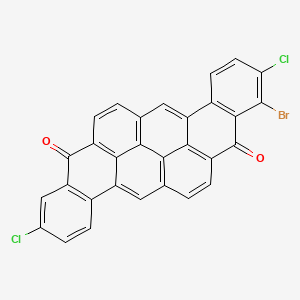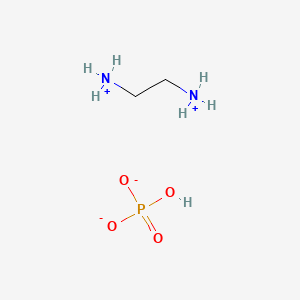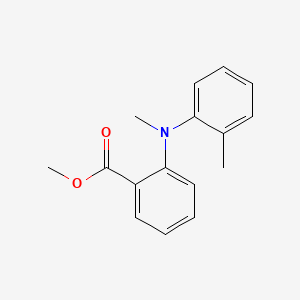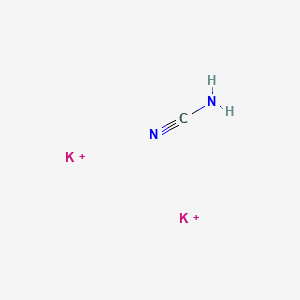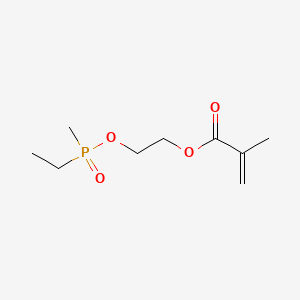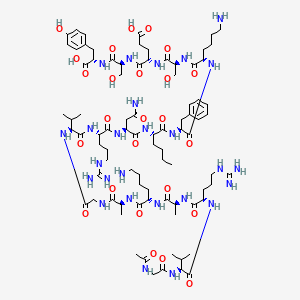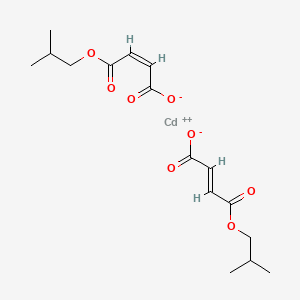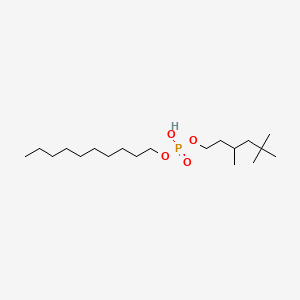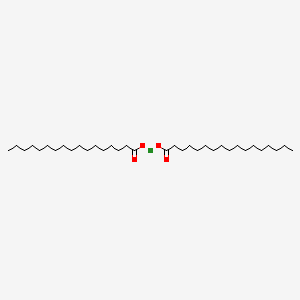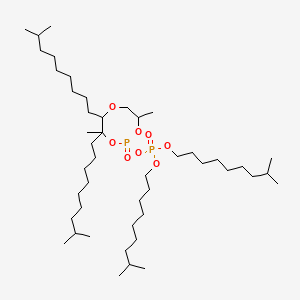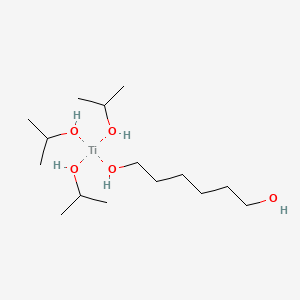
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium is a titanium-based organometallic compound with the molecular formula C15H34O5Ti.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with hexane-1,6-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Ti(OiPr)4} + \text{C_6H{14}(OH)_2} \rightarrow \text{this compound} + \text{3 iPrOH} ]
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes. These products have diverse applications in catalysis, materials science, and other fields .
Wissenschaftliche Forschungsanwendungen
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form coordination bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include ligand exchange, redox reactions, and catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide (Ti(OiPr)_4): A precursor for the synthesis of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium.
Titanium dioxide (TiO_2): A common oxidation product of this compound.
Titanium tetrachloride (TiCl_4): Another titanium-based compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its combination of hexane-1,6-diol and isopropoxide ligands provides a versatile platform for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
94277-49-3 |
|---|---|
Molekularformel |
C15H38O5Ti |
Molekulargewicht |
346.33 g/mol |
IUPAC-Name |
hexane-1,6-diol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H14O2.3C3H8O.Ti/c7-5-3-1-2-4-6-8;3*1-3(2)4;/h7-8H,1-6H2;3*3-4H,1-2H3; |
InChI-Schlüssel |
DOISPMDGKGKONA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.C(CCCO)CCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



